molecular formula C12H4ClF6NO2 B6346223 3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde CAS No. 1354919-16-6

3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde

Cat. No. B6346223
CAS RN: 1354919-16-6
M. Wt: 343.61 g/mol
InChI Key: YIMUONSFXJXJHD-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 3,5-Bis(trifluoromethyl)phenyl . Trifluoromethyl groups are often used in medicinal chemistry due to their ability to enhance the metabolic stability and bioavailability of drug molecules .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds such as 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized by the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research on 3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde focuses primarily on its utility in organic synthesis and its role in developing materials with enhanced chemical properties. The compound is part of the 1,2-oxazole class, known for its relevance in creating pharmacologically active molecules and materials with unique physicochemical characteristics.

  • Chemical Synthesis and Transformations : The synthesis and transformation of oxazole derivatives, including this compound, are of significant interest due to their potential in creating a wide range of chemical entities. These entities are explored for various chemical and biological properties, showcasing the oxazole ring's versatility in contributing to diverse molecular frameworks (Abdurakhmanova et al., 2018).

  • Materials Science Applications : The compound's structural components, particularly the trifluoromethyl groups, are instrumental in designing materials with desired properties. For instance, fluorinated organic compounds, including those with oxazole rings, are explored for their potential in materials science, contributing to the development of novel materials with specific electronic, optical, and thermal properties (Thomas, 1969).

  • Biological Activity and Drug Design : Although direct applications in drug design excluding the use and dosage of drugs were not highlighted, the structural motifs of oxazole and trifluoromethyl groups are widely recognized in medicinal chemistry. These motifs are integral to designing compounds with potential biological activities, indicating the relevance of this compound in the synthesis of biologically active compounds. Compounds featuring oxazole rings and trifluoromethyl groups are investigated for various pharmacological activities, contributing to the discovery and development of new therapeutic agents (Kaur et al., 2015).

properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4ClF6NO2/c13-10-8(4-21)9(20-22-10)5-1-6(11(14,15)16)3-7(2-5)12(17,18)19/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMUONSFXJXJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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